N-(1-(Hydroxymethyl)propyl)cinnamamide N-(1-(Hydroxymethyl)propyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 94086-72-3
VCID: VC16105277
InChI: InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

N-(1-(Hydroxymethyl)propyl)cinnamamide

CAS No.: 94086-72-3

Cat. No.: VC16105277

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(Hydroxymethyl)propyl)cinnamamide - 94086-72-3

Specification

CAS No. 94086-72-3
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+
Standard InChI Key HMZWQDVKGZGOKN-CMDGGOBGSA-N
Isomeric SMILES CCC(CO)NC(=O)/C=C/C1=CC=CC=C1
Canonical SMILES CCC(CO)NC(=O)C=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

N-(1-(Hydroxymethyl)propyl)cinnamamide (PubChem CID: 5801120) is systematically named E-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide . Its IUPAC name, (E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide, reflects the trans-configuration of the cinnamoyl moiety and the hydroxymethylpropyl substituent. Key identifiers include:

  • CAS Registry Number: 94086-72-3

  • EC Number: 301-861-8

  • ChEMBL ID: CHEMBL3741535

The compound’s structure features a conjugated α,β-unsaturated amide system, which is critical for its electronic properties and potential interactions with biological targets. Computational descriptors indicate a hydrogen bond donor count of 2, acceptor count of 2, and a rotatable bond count of 5 , suggesting moderate flexibility and polarity.

Synthesis and Optimization

General Synthetic Routes

The synthesis of N-(1-(hydroxymethyl)propyl)cinnamamide aligns with methodologies for analogous cinnamamides. A representative protocol involves:

  • Condensation Reaction: Reacting cinnamic acid derivatives (e.g., methyl cinnamate) with amino alcohols (e.g., 2-aminobutan-1-ol) under catalytic conditions.

  • Pressure and Temperature Control: Maintaining temperatures between 80–140°C and pressures ranging from 103Pa10^3 \, \text{Pa} to 1.013×105Pa1.013 \times 10^5 \, \text{Pa} .

  • Purification: Sequential extraction with sodium chloride solution and organic solvents (e.g., dichloromethane), followed by drying and solvent evaporation .

Table 1: Exemplary Synthesis Parameters

ParameterValue
Molar Ratio (Cinnamate:Amino Alcohol)1:1.3
CatalystSodium methoxide (0.01–2 wt%)
Reaction Time8 hours
Yield54.2% (methyl cinnamate basis)

Structural Modifications

Variations in the cinnamate ester (e.g., ethyl, propyl) and amino alcohol (e.g., diethanolamine, serinol) influence reaction kinetics and product yield . For instance, substituting methyl cinnamate with bulkier esters may reduce steric hindrance, enhancing amidation efficiency.

Physicochemical Properties

Spectroscopic Characterization

  • FTIR: Key peaks include ν(C=O)\nu(\text{C=O}) at ~1650 cm1^{-1} (amide I band) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} .

  • 1H^1\text{H}-NMR: Resonances at δ 7.2–7.4 ppm (aromatic protons), δ 6.3–6.6 ppm (trans-vinylic protons), and δ 3.5–3.7 ppm (hydroxymethyl group) .

  • HRMS: Molecular ion peak at m/z 219.1259 ([M+H]+^+) .

Thermodynamic and Solubility Data

  • LogP: Calculated XLogP3 value of 1.8 , indicating moderate lipophilicity.

  • Aqueous Solubility: Limited solubility in water due to the hydrophobic cinnamoyl group; enhanced in polar aprotic solvents (e.g., DMSO).

Biological Activity and Mechanisms

Antimicrobial Profile

N-(1-(Hydroxymethyl)propyl)cinnamamide derivatives exhibit notable antifungal and antibacterial properties. In a study of 19 cinnamamides, analogs with alkyl substituents (e.g., butyl, isopropyl) demonstrated enhanced activity :

Table 2: Antimicrobial Activity of Selected Cinnamamides

CompoundMIC (μM)Target MicroorganismsMechanism
6626.62Candida spp.Ergosterol binding, cell wall disruption
18458.15Staphylococcus aureusMembrane permeability alteration

The antifungal action involves direct interaction with ergosterol, a key component of fungal membranes, and destabilization of the cell wall via chitin synthase inhibition .

Structure-Activity Relationships (SAR)

  • Hydroxymethyl Group: Essential for hydrogen bonding with biological targets .

  • Cinnamoyl Backbone: The α,β-unsaturated system enables Michael addition reactions with microbial enzymes .

Applications and Future Directions

Industrial Synthesis

Scalable production is feasible using the patented pressure-controlled amidation process, which minimizes organic solvent use and achieves yields >50% .

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